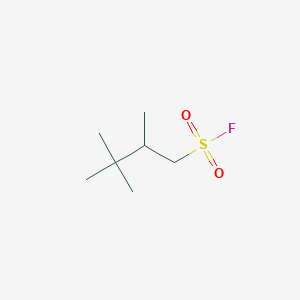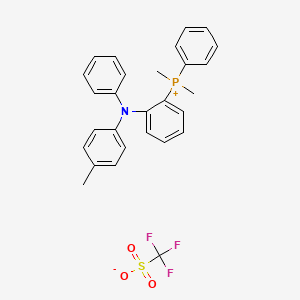
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate is a complex organophosphorus compound It is characterized by the presence of a phosphonium center bonded to a phenyl group, a dimethyl group, and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate typically involves the reaction of a phosphine precursor with an appropriate aryl halide under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired phosphonium compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium compound back to its phosphine precursor.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of phosphonium-based biological probes and their interactions with cellular components.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceuticals is ongoing.
Industry: It finds applications in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate exerts its effects involves the interaction of the phosphonium center with various molecular targets. The positively charged phosphonium group can interact with negatively charged or polar molecules, facilitating reactions or binding events. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, biological systems, or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonium salts with different substituents, such as:
- Triphenylphosphonium bromide
- Tetraphenylphosphonium chloride
- Dimethyl(phenyl)(2-(phenylamino)phenyl)phosphonium chloride
Uniqueness
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications and research contexts where other phosphonium salts may not be as effective.
Eigenschaften
Molekularformel |
C28H27F3NO3PS |
|---|---|
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
dimethyl-[2-(N-(4-methylphenyl)anilino)phenyl]-phenylphosphanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C27H27NP.CHF3O3S/c1-22-18-20-24(21-19-22)28(23-12-6-4-7-13-23)26-16-10-11-17-27(26)29(2,3)25-14-8-5-9-15-25;2-1(3,4)8(5,6)7/h4-21H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
LHDOPGGDGUDFEA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[P+](C)(C)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


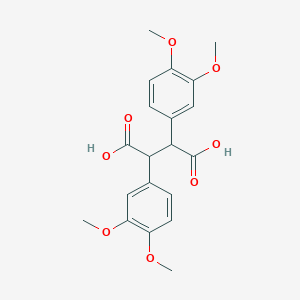



![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
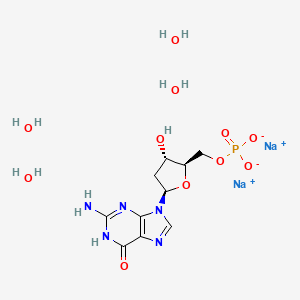
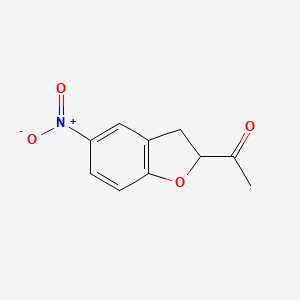
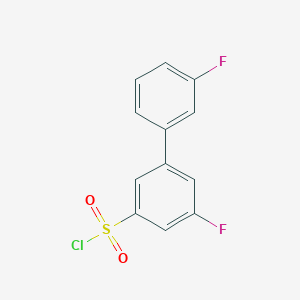
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
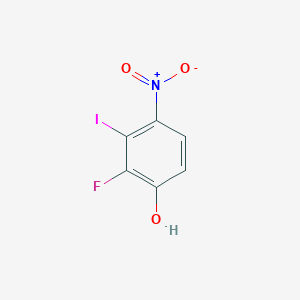
![1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone](/img/structure/B13149046.png)
![N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide](/img/structure/B13149059.png)

